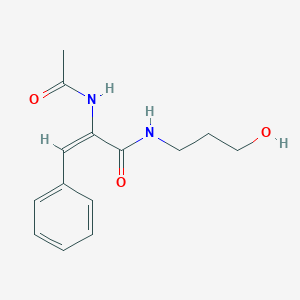![molecular formula C27H28ClF3N2O4S B389516 ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389516.png)
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes adamantyl, thiophene, and trifluoromethyl groups, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including:
Formation of the adamantylcarbonyl intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent under controlled conditions.
Thiophene ring functionalization: The thiophene ring is functionalized with methyl and carboxylate groups through a series of reactions involving halogenation, substitution, and esterification.
Coupling reactions: The functionalized thiophene ring is coupled with the adamantylcarbonyl intermediate and the chlorotrifluoromethyl aniline derivative using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the aniline moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance its binding affinity to certain receptors or enzymes, while the thiophene and trifluoromethyl groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[2-chloro-4-(trifluoromethyl)anilino]carbonyl}-4-methyl-3-thiophenecarboxylate
- Ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[2-bromo-5-(trifluoromethyl)anilino]carbonyl}-4-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the adamantyl group, in particular, may enhance its stability and binding affinity compared to similar compounds.
Propiedades
Fórmula molecular |
C27H28ClF3N2O4S |
|---|---|
Peso molecular |
569g/mol |
Nombre IUPAC |
ethyl 2-(adamantane-1-carbonylamino)-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H28ClF3N2O4S/c1-3-37-24(35)20-13(2)21(22(34)32-19-9-17(27(29,30)31)4-5-18(19)28)38-23(20)33-25(36)26-10-14-6-15(11-26)8-16(7-14)12-26/h4-5,9,14-16H,3,6-8,10-12H2,1-2H3,(H,32,34)(H,33,36) |
Clave InChI |
RWMGNDCKLOQZRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389433.png)
![1-(2,6-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B389435.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B389437.png)
![2-[7-(Morpholine-4-carbonyl)-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-en-3-yl]acetate](/img/structure/B389440.png)
![5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-(3-NITROPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B389442.png)
![4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389443.png)
![(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B389445.png)
![3-(2-Thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B389446.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B389447.png)
![6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B389448.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methylquinolin-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389449.png)
![Tetramethyl 6'-benzyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B389450.png)
![3-Ethyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B389455.png)

